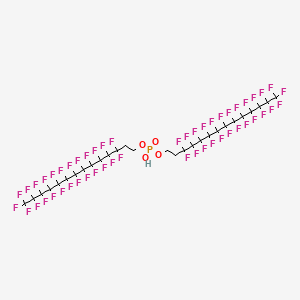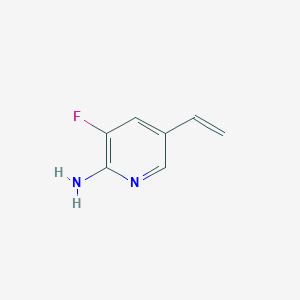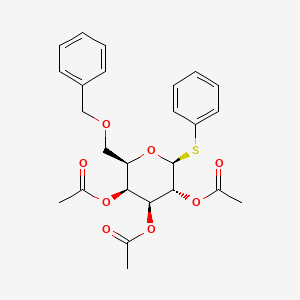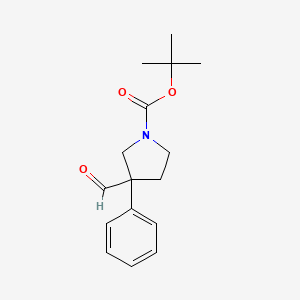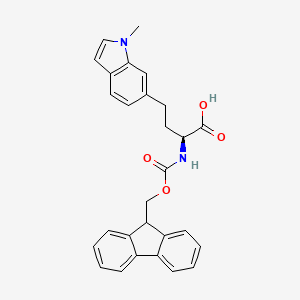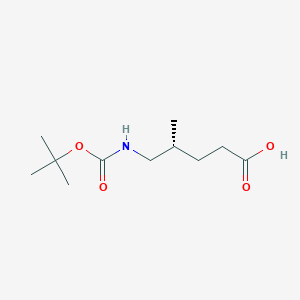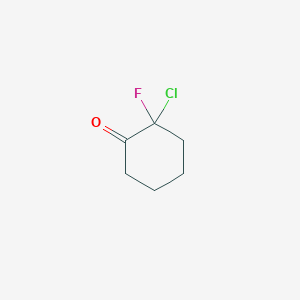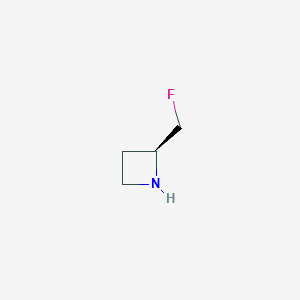
(S)-2-(Fluoromethyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Fluoromethyl)azetidine is a four-membered nitrogen-containing heterocycle with a fluoromethyl substituent. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fluoromethyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the fluoromethyl group. One common method is the cyclization of appropriate precursors under basic conditions. For instance, starting from a suitable amino alcohol, cyclization can be achieved using a dehydrating agent .
Industrial Production Methods
Industrial production of azetidines, including this compound, often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed C–H activation, are frequently used to construct the azetidine ring .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Fluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-2-(Fluoromethyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its unique reactivity.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of (S)-2-(Fluoromethyl)azetidine involves its interaction with molecular targets through its fluoromethyl and azetidine moieties. The ring strain and electronic properties of the compound enable it to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain.
Piperidines: Six-membered nitrogen-containing rings with even lower ring strain.
Uniqueness
(S)-2-(Fluoromethyl)azetidine is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. The presence of the fluoromethyl group further enhances its chemical properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C4H8FN |
|---|---|
Poids moléculaire |
89.11 g/mol |
Nom IUPAC |
(2S)-2-(fluoromethyl)azetidine |
InChI |
InChI=1S/C4H8FN/c5-3-4-1-2-6-4/h4,6H,1-3H2/t4-/m0/s1 |
Clé InChI |
FJEHOKRORRMMCC-BYPYZUCNSA-N |
SMILES isomérique |
C1CN[C@@H]1CF |
SMILES canonique |
C1CNC1CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


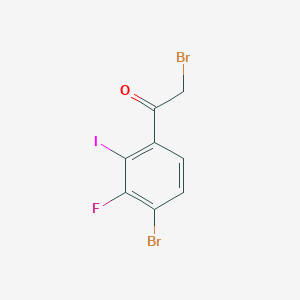
![3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt](/img/structure/B12850671.png)
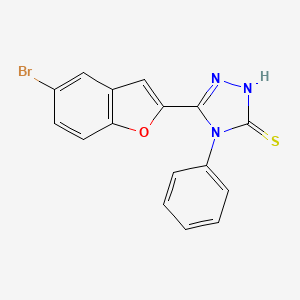

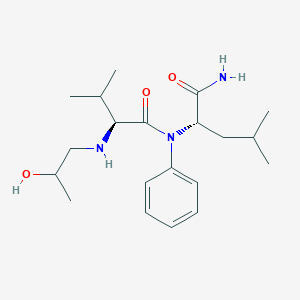
![palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc](/img/structure/B12850701.png)

